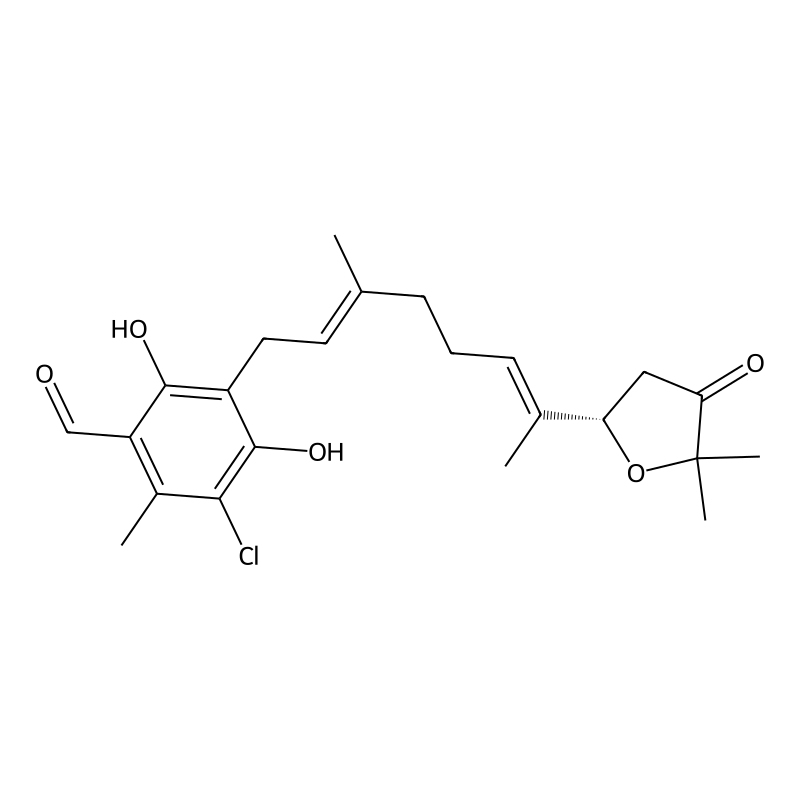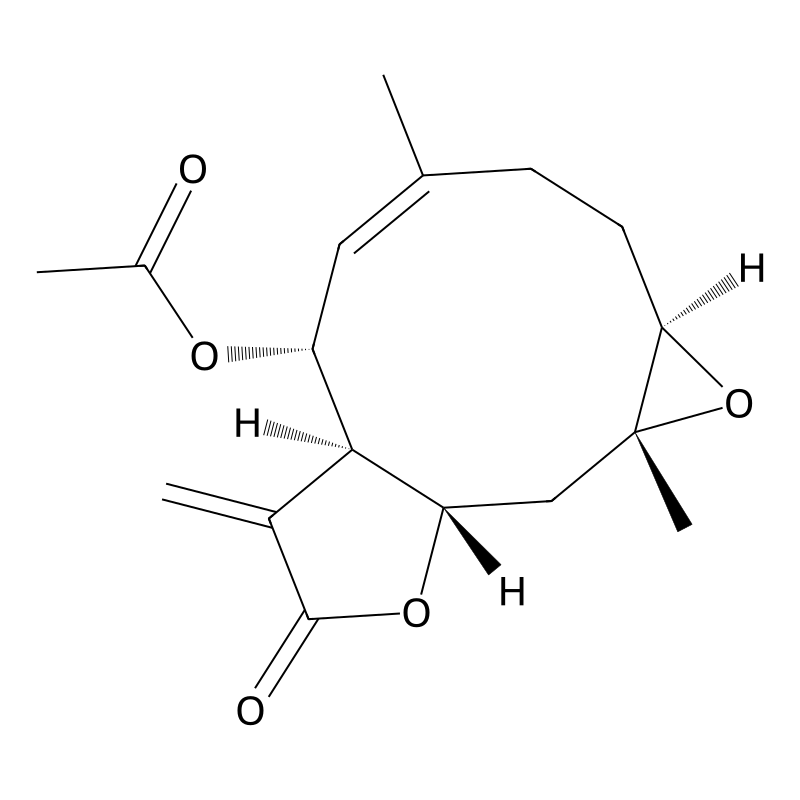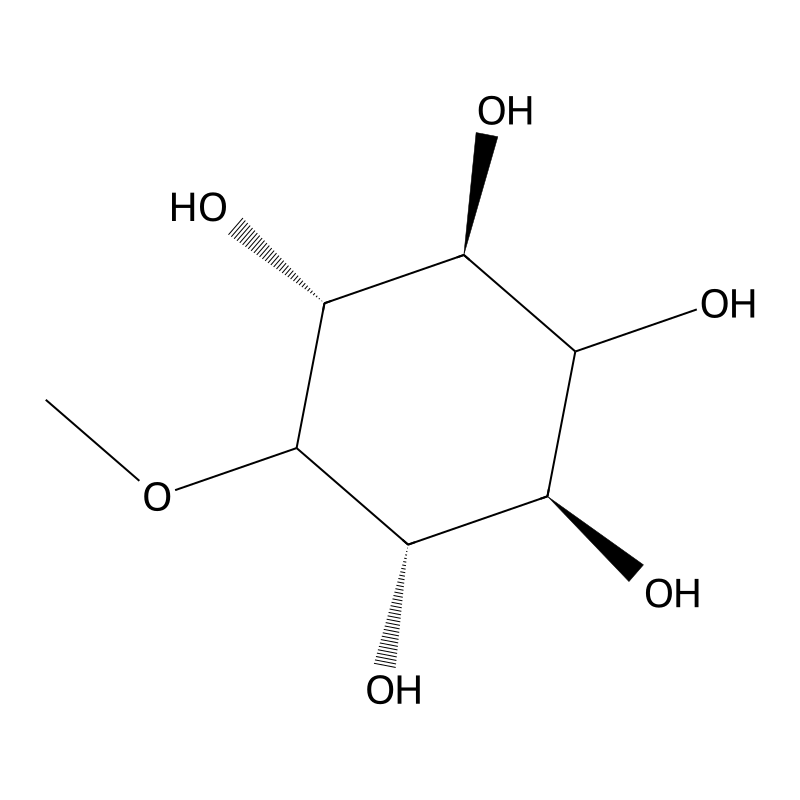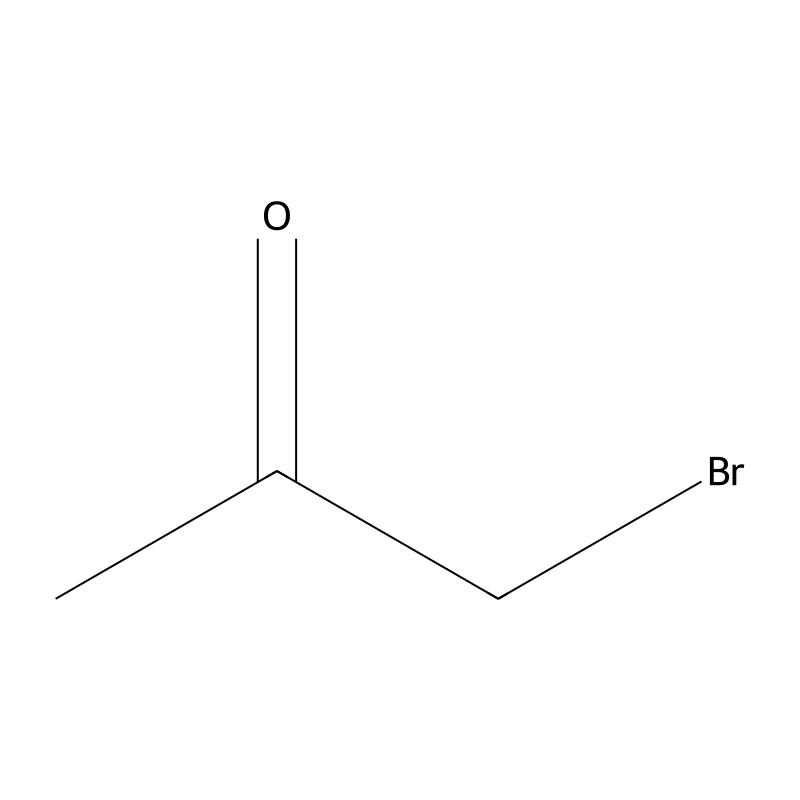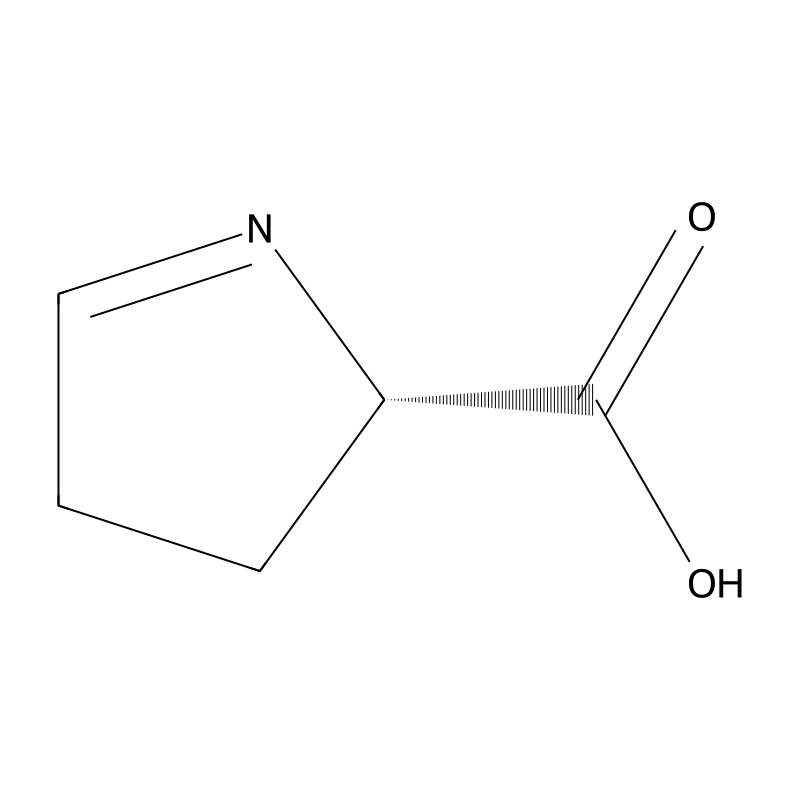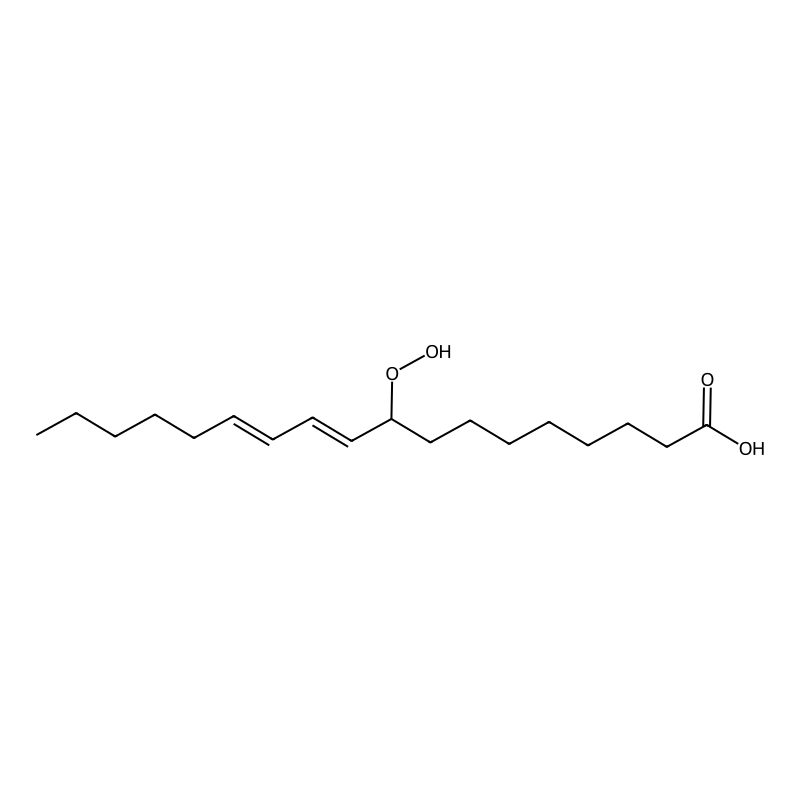6-(Bromomethyl)spiro[2.4]heptane
![6-(Bromomethyl)spiro[2.4]heptane](/img/structure-2d/800/S3083634.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Spirocyclopropane compounds have been synthesized and applied in various scientific fields .
- The synthesis of these compounds often involves the reaction of olefins with carbene, a type of reactive intermediate in organic chemistry .
- The outcomes of these reactions can vary depending on the specific conditions and reactants used .
- Spirocyclopropane compounds have been studied for their potential medicinal properties .
- These compounds have been found to exhibit antifungal, antibacterial, and antiviral activities .
- The specific methods of application and experimental procedures can vary depending on the specific compound and its intended use .
- Spirocyclopropane compounds have also been used in combinatorial chemistry, a field of research that involves the rapid synthesis of a large number of different compounds .
- These compounds can be synthesized using a variety of methods, including the Corey–Chaykovsky reaction .
- The results of these reactions can provide valuable information for the development of new drugs and other chemical products .
Synthesis and Application of Spirocyclopropane
Spirocyclopropane in Medicinal Chemistry
Spirocyclopropane in Combinatorial Chemistry
- Spirocyclopropane compounds have been used in the field of material science .
- These compounds can be used in the synthesis of polymers .
- The specific methods of application and experimental procedures can vary depending on the specific compound and its intended use .
- Certain spirocyclopropane compounds, such as 4,6-diazaspiro[2,4]hept-5-ene-4,7-dicarboxylic acid dimethyl ester, have been used in the synthesis of bicyclic β-lactams .
- Bicyclic β-lactams are a very important class of antibiotics .
- The specific methods of application and experimental procedures can vary depending on the specific compound and its intended use .
- Spirocyclopropane compounds have been used in various organic synthesis reactions .
- These compounds can be synthesized using a variety of methods, including the Corey–Chaykovsky reaction .
- The results of these reactions can provide valuable information for the development of new drugs and other chemical products .
Spirocyclopropane in Material Science
Spirocyclopropane in Antibiotics Synthesis
Spirocyclopropane in Organic Synthesis
- New spirocyclopropane derivatives have been synthesized and evaluated for their performances toward corrosion inhibition of mild steel in acidic media .
- These compounds have been found to be good inhibitors in hydrochloric acid solution against the mild steel corrosion, with inhibitory efficiencies reaching values up to 91% and 95%, respectively, at a concentration of 10^−3 M .
- Spirocyclopropane compounds have been used in various organic synthesis reactions .
- These compounds can be synthesized using a variety of methods, including the Corey–Chaykovsky reaction .
- The results of these reactions can provide valuable information for the development of new drugs and other chemical products .
- Cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .
- Compounds containing this group with another ring attached to spiro are also very interesting and significant .
- Spirocyclopropane compounds have been used in the field of material science .
- These compounds can be used in the synthesis of polymers .
- The specific methods of application and experimental procedures can vary depending on the specific compound and its intended use .
- Certain spirocyclopropane compounds, such as 4,6-diazaspiro[2,4]hept-5-ene-4,7-dicarboxylic acid dimethyl ester, have been used in the synthesis of bicyclic β-lactams .
- Bicyclic β-lactams are a very important class of antibiotics .
- The specific methods of application and experimental procedures can vary depending on the specific compound and its intended use .
Spirocyclopropane in Corrosion Inhibition
Spirocyclopropane in Organic Chemistry
Spirocyclopropane in Medicinal Chemistry
Spirocyclopropane in Material Science
Spirocyclopropane in Antibiotics Synthesis
6-(Bromomethyl)spiro[2.4]heptane is a spiro compound characterized by a unique bicyclic structure, which features a bromomethyl group that enhances its reactivity and versatility as an intermediate in organic synthesis. The spiro structure imparts rigidity and distinct stereochemical properties, making it valuable in various chemical applications. This compound is particularly notable for its potential use in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, due to its unique structural characteristics and reactive functional groups.
- Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions that can lead to the formation of new compounds.
- Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its utility in synthetic chemistry.
- Reduction: Reduction reactions can modify the spiro structure or the bromomethyl group, allowing for the generation of a variety of derivatives.
While specific biological activities of 6-(Bromomethyl)spiro[2.4]heptane are not extensively documented, compounds with similar spiro structures have been investigated for their potential pharmacological effects. The unique stereochemistry of spiro compounds often contributes to their biological activity, making them subjects of interest in drug discovery and development .
The synthesis of 6-(Bromomethyl)spiro[2.4]heptane typically involves the bromination of a suitable precursor. A common method includes:
- Bromination using N-bromosuccinimide (NBS): This method employs a radical initiator such as benzoyl peroxide in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.
- Industrial Production: On an industrial scale, continuous flow reactors may be used to maintain consistent reaction conditions and improve yield, allowing for precise control over temperature, pressure, and reagent addition .
6-(Bromomethyl)spiro[2.4]heptane has several applications across various fields:
- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Biology: Employed in enzyme mechanism studies and biochemical assays.
- Medicine: Potential use in drug development due to its unique structural properties.
- Industry: Utilized in producing specialty chemicals and materials with specific stereochemical requirements .
The interaction studies involving 6-(Bromomethyl)spiro[2.4]heptane primarily focus on its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The rigid spiro structure influences the reactivity and selectivity of the compound in various chemical processes, making it a valuable tool for exploring reaction mechanisms and developing new synthetic strategies .
Several compounds share structural similarities with 6-(Bromomethyl)spiro[2.4]heptane:
- 6-(Chloromethyl)spiro[2.4]heptane
- 6-(Iodomethyl)spiro[2.4]heptane
- 1,1-Dimethyl-5-oxaspiro[2.4]heptane
Uniqueness
The uniqueness of 6-(Bromomethyl)spiro[2.4]heptane lies in its bromomethyl group, which provides higher reactivity compared to its chloro and iodo analogs. This enhanced reactivity makes it particularly useful for nucleophilic substitution reactions. Furthermore, the spiro structure imparts distinct stereochemical properties that differentiate it from other similar compounds, making it a valuable intermediate for synthesizing complex molecules with specific stereochemical requirements .

